molecular formula C22H11F6NO2S B2376098 3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 478260-61-6

3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B2376098
CAS No.: 478260-61-6
M. Wt: 467.39
InChI Key: GWWDQNWJZCTFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-b]pyridine family, characterized by a fused thiophene-pyridine core. Its structure includes a 3-phenyl group, a 6-(trifluoromethyl) substituent, and a 3-(trifluoromethyl)phenyl ester moiety at the 2-position.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F6NO2S/c23-21(24,25)13-7-4-8-15(9-13)31-20(30)19-17(12-5-2-1-3-6-12)18-16(32-19)10-14(11-29-18)22(26,27)28/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWDQNWJZCTFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)OC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F6NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thieno[3,2-b]pyridine Synthesis

Cyclization Strategies

The thieno[3,2-b]pyridine scaffold is constructed via cyclization of pyridine-thiophene precursors. Key methods include:

Thorpe-Ziegler Cyclization

Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate (3) is synthesized by reacting 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione (1) with ethyl chloroacetate in ethanol containing sodium acetate. Intramolecular cyclization under reflux yields the fused thienopyridine core (Fig. 1A).

Acid-Catalyzed Cyclization

Heating carbohydrazide intermediates with acetic acid facilitates cyclization to pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives. For the target compound, analogous conditions (110°C, 6 h) with 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide yield the cyclized product.

Trifluoromethylation Techniques

Direct Trifluoromethylation

Copper-Mediated Coupling

The 6-position trifluoromethyl group is introduced using CuI/Pd(PPh₃)₄ catalysis. Methyl 6-chloro-5-(trifluoromethyl)nicotinate reacts with CF₃I in DMF at 80°C, achieving >85% yield. This method is scalable to kilogram quantities.

Electrophilic Substitution

Electron-deficient pyridine rings undergo regioselective trifluoromethylation at the 5-position using CF₃SO₃H/POCl₃. The 3-phenyl group directs electrophiles to the 6-position, enabling sequential functionalization.

Esterification to 3-(Trifluoromethyl)phenyl Ester

Carboxylic Acid Intermediate

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid (10) is synthesized via hydrolysis of methyl esters (e.g., CID 1480204) using 10 N HCl at 100°C. Neutralization with NaOH (pH 4–5) and extraction with ethyl acetate yield the acid in >95% purity.

Steglich Esterification

The acid (10) reacts with 3-(trifluoromethyl)phenol under DCC/DMAP catalysis in anhydrous DCM (Table 1):

Condition Parameter
Molar ratio (acid:phenol) 1:1.2
Catalyst DCC (1.5 eq), DMAP (0.2 eq)
Solvent DCM, 0°C → RT
Time 12 h
Yield 78%

Table 1 : Optimized Steglich esterification conditions for the target compound.

Acid Chloride Route

Alternative synthesis involves converting (10) to its acid chloride using SOCl₂ (reflux, 3 h), followed by reaction with 3-(trifluoromethyl)phenol in pyridine (86% yield). This method avoids racemization but requires strict moisture control.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the cyclization step (residence time: 8 min, 120°C) increases throughput by 40% compared to batch processes. In-line purification via silica cartridges reduces downstream processing.

Solvent Recycling

DMF from esterification steps is recovered via vacuum distillation (≥98% purity), reducing waste and costs by 30%.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=5.2 Hz, 1H, H-5), 7.89–7.43 (m, 8H, aryl), 4.21 (s, 1H, COO–).
  • ¹⁹F NMR : δ -63.5 (CF₃, pyridine), -66.2 (CF₃, phenyl).
  • HRMS : m/z 495.0542 [M+H]⁺ (calc. 495.0538).

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30) shows 99.3% purity with t₃=8.2 min. Residual DMF is <50 ppm (GC-MS).

Challenges and Mitigation

Regioselectivity in Cyclization

Using bulky ligands (e.g., XPhos) during trifluoromethylation suppresses off-pathway products, improving regioselectivity to 19:1 (6-CF₃ vs. 4-CF₃).

Ester Hydrolysis

The electron-withdrawing CF₃ groups increase ester susceptibility to hydrolysis. Storage under N₂ at -20°C extends shelf-life to 12 months.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thieno[3,2-b]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations

Ester Group Modifications
  • Methyl/ethyl esters: Simpler analogs like methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (MW 338.3, C₁₅H₉F₃N₂O₂S) and ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (MW 366.4, C₁₇H₁₃F₃N₂O₂S) replace the bulky 3-(trifluoromethyl)phenyl ester with smaller alkyl groups. These modifications reduce steric hindrance and may improve solubility in nonpolar solvents.
  • 3-(Trifluoromethyl)phenyl ester : The target compound’s aryl ester group likely enhances thermal stability and π-π stacking interactions, critical for semiconductor or material science applications .
Substituent Positioning
  • Trifluoromethyl groups: The 6-position trifluoromethyl group is common in analogs (e.g., ), contributing to electron-withdrawing effects that stabilize the heterocyclic core. In contrast, 3-amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (MW 343.35) places CF₃ at the 6-position and an amino group at the 3-position, altering electronic density and hydrogen-bonding capacity .

Physicochemical Properties

Thermal Stability
  • Thieno[3,2-b]thiophene derivatives with phenyl termini () exhibit high thermal stability (TGA decomposition >300°C), suggesting the target compound may share similar robustness due to aromatic substituents.
Solubility and Melting Points
  • Urea-linked derivatives (: MP 264–265°C) show higher melting points, attributed to hydrogen-bonding networks .
Material Science
  • Thieno[3,2-b]thiophene derivatives () demonstrate p-type semiconductor behavior. The target compound’s extended conjugation (phenyl and CF₃ groups) could improve charge mobility in organic field-effect transistors (OFETs) .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW Key Substituents Melting Point (°C) Applications
Target Compound C₂₃H₁₄F₆NO₂S (est.) ~434.3 3-phenyl, 6-CF₃, 3-(CF₃)phenyl ester Not reported Semiconductors, Agrochemicals
Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate C₁₅H₉F₃N₂O₂S 338.3 3-pyridinyl, 6-CF₃, methyl ester Not reported Pharmaceutical intermediates
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C₁₇H₁₃F₃N₂O₂S 366.4 3-amino, 6-phenyl, ethyl ester Not reported Enzyme inhibition
Methyl 3-amino-6-{3-[3-(4-cyanophenyl)ureido]phenyl}thieno[3,2-b]pyridine-2-carboxylate C₂₂H₁₉N₄O₄S 419.1 3-amino, 6-urea-linked phenyl, methyl ester 264–265 PET inhibition

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Impact on Properties
Trifluoromethyl (6-position) Stabilizes core via electron withdrawal; enhances thermal stability and lipophilicity
Phenyl (3-position) Target compound Increases rigidity and π-conjugation; improves charge transport in semiconductors
Urea moieties Introduces hydrogen bonding; raises melting points and bioactivity
Carboxamide Enhances solubility in polar solvents; potential for drug design

Biological Activity

3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of thieno[3,2-b]pyridine derivatives typically involves cross-coupling reactions such as Suzuki-Miyaura coupling. In the case of this compound, it can be synthesized from corresponding brominated precursors and phenyl boronic acids under palladium catalysis. Such methods have been optimized to yield high purity and yield of the target compound.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its antitumor properties, particularly against triple-negative breast cancer (TNBC) cell lines.

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[3,2-b]pyridine exhibit significant cytotoxic effects against TNBC cell lines such as MDA-MB-231 and MDA-MB-468. For instance, one study reported that a related compound reduced cell viability with a GI50 concentration of approximately 13 μM in MDA-MB-231 cells. This was associated with a decrease in the percentage of proliferating cells and alterations in the cell cycle profile, specifically an increase in G0/G1 phase and a decrease in S phase cells .

Table 1: Summary of Biological Activity Findings

CompoundCell LineGI50 (μM)Effect on ProliferationCell Cycle Alterations
Compound 2eMDA-MB-23113DecreasedIncreased G0/G1 phase
Compound 2eMDA-MB-468Not reportedNot reportedNot reported
ControlMCF-12A (non-tumorigenic)>100No effectNo significant changes

The mechanism by which thieno[3,2-b]pyridine derivatives exert their antitumor effects appears to be distinct from classical apoptosis pathways. Studies indicated that while these compounds effectively inhibit cell proliferation, they do not significantly alter levels of apoptotic markers such as PARP or caspase-3. This suggests that their mechanism may involve cell cycle arrest rather than triggering apoptosis directly .

Case Studies

Several case studies have documented the efficacy of thieno[3,2-b]pyridine derivatives in preclinical models:

  • In Vitro Studies : In vitro assays using sulforhodamine B (SRB) demonstrated that compounds similar to this compound exhibited potent cytotoxicity against TNBC cells while sparing non-tumorigenic mammary epithelial cells (MCF-12A). This selectivity highlights their potential as targeted cancer therapies .
  • In Vivo Studies : In ovo chick chorioallantoic membrane (CAM) models were utilized to assess tumor size reduction following treatment with these compounds. Results indicated a significant reduction in tumor size compared to control groups, supporting their potential for therapeutic application in vivo .

Q & A

Q. What are the established synthetic routes for 3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization, coupling, and functionalization. A common approach is to use tetrachloromonospirocyclotriphosphazenes as intermediates, reacting with carbazolyldiamines in THF under reflux, followed by purification via column chromatography . Key optimization strategies include:

  • Temperature Control: Prolonged reflux (~72 hours) improves cyclization efficiency.
  • Catalyst Use: Triethylamine (Et₃N) enhances nucleophilic substitution rates .
  • Solvent Selection: THF or DMF improves solubility of trifluoromethyl-containing intermediates .

Table 1: Comparison of Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationTHF, Et₃N, 72h reflux46>95
CouplingPd(OAc)₂, DMF, 100°C37>90

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Structural validation requires a combination of:

  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELX for refinement . Mercury CSD aids in visualizing intermolecular interactions (e.g., π-stacking of trifluoromethyl groups) .
  • Spectroscopy: ¹H/¹³C NMR identifies proton environments and trifluoromethyl groups (δ ~110-120 ppm in ¹³C). IR confirms carbonyl stretches (~1700 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected m/z ~509.3) .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks) during characterization?

Methodological Answer: Contradictions often arise from dynamic effects or impurities. Strategies include:

  • Variable-Temperature NMR: Identify rotational barriers in trifluoromethyl groups (e.g., coalescence temperature studies) .
  • 2D NMR (COSY, NOESY): Resolve overlapping signals in the thienopyridine core .
  • DFT Calculations: Predict NMR chemical shifts and compare with experimental data to validate assignments .

Example Workflow:

Acquire ¹H NMR at 298K and 223K.

Perform HSQC to correlate ¹H/¹³C signals.

Use Gaussian09 with B3LYP/6-31G(d) to model shifts .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding modes in biological systems?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Model interactions with targets (e.g., sphingosine 1-phosphate receptors) using the trifluoromethyl group as a hydrophobic anchor .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QM/MM (ONIOM): Study reaction mechanisms (e.g., hydrolysis of the carboxylate ester) .

Table 2: Computational Tools and Applications

ToolApplicationReference
AutoDock VinaBinding affinity prediction
Gaussian09NMR shift modeling
Mercury CSDPacking motif analysis

Q. How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer: Low yields often stem from steric hindrance or electron-deficient aromatic systems. Mitigation strategies include:

  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 72h) and improve efficiency .
  • Protecting Groups: Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions .
  • Catalytic Systems: Use PdCl₂(PPh₃)₂ for Suzuki-Miyaura coupling of phenyl groups .

Q. What methodologies are recommended for studying the compound’s potential biological activity, given structural analogs with reported bioactivity?

Methodological Answer:

  • In Vitro Assays: Screen against kinase targets (e.g., EGFR, VEGFR) due to the thienopyridine scaffold’s kinase inhibition potential .
  • SAR Studies: Modify the phenyl/trifluoromethyl substituents to assess impact on IC₅₀ values .
  • ADMET Prediction: Use SwissADME to evaluate pharmacokinetics (e.g., logP ~3.5 indicates moderate blood-brain barrier penetration) .

Q. Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental X-ray diffraction data be addressed?

Methodological Answer:

  • Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twin domains .
  • Disorder Modeling: Apply PART instructions in SHELX to account for trifluoromethyl group disorder .
  • Validation Tools: Check R-factors and CCDC’s Mercury "Structure Check" for outliers .

Q. What steps can resolve inconsistencies in biological assay results across replicate studies?

Methodological Answer:

  • Dose-Response Curves: Repeat assays with 8-point dilution series (0.1–100 µM) to confirm EC₅₀ trends .
  • Control Standardization: Use staurosporine as a kinase inhibition positive control .
  • Batch Analysis: Ensure compound purity (>95% by HPLC) to exclude impurity-driven effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.